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Compound of Interest

Compound Name: 2,3-Dichloropropionamide

CAS No.: 19433-84-2

Cat. No.: B092940

Get Quote

Executive Summary & Structural Logic
2,3-Dichloropropionamide (CAS: 19433-84-2) is a critical halogenated amide intermediate

used in the synthesis of agrochemicals and pharmaceutical precursors.[1] Its structure (

) presents unique spectroscopic challenges due to the presence of a chiral center at C2 and
two chlorine atoms, which induce significant inductive effects and isotopic signatures.

This guide provides a rigorous analysis of the spectroscopic data required for the identification

and purity assessment of this compound. The narrative focuses on the causality behind the

signals—why the protons split as they do and how the chlorine isotopes dictate the mass

spectrum.

Structural Features[1][2][3][4][5][6]
Chirality: The C2 carbon is chiral. Consequently, the two protons on C3 are diastereotopic,

not equivalent. This transforms the aliphatic proton system into an ABX spin system (or

in low-resolution fields), a detail often overlooked in routine analysis.
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Inductive Effect: The electron-withdrawing nature of the two chlorine atoms and the carbonyl

group significantly deshields the aliphatic protons, shifting them downfield compared to non-

halogenated propionamides.

Synthesis & Sample Preparation Context
To understand the impurities likely present in a sample, one must understand its origin. The

most common synthesis route involves the chlorination of acrylamide or the amidation of 2,3-

dichloropropionyl chloride.

Primary Synthesis Route:

Sample Preparation for Spectroscopy:

NMR: Dissolve ~10 mg in DMSO-d6. Chloroform-d (

) may cause signal overlap of the amide protons with the solvent peak or lead to broadening
due to quadrupole relaxation; DMSO-d6 ensures distinct separation of the

protons due to hydrogen bonding.

IR: KBr pellet or Diamond ATR.

Melting Point: 106°C (Pure standard).[2]

Nuclear Magnetic Resonance (NMR) Analysis[3][8]
[9][10]
NMR: The ABX System
The proton NMR spectrum is defined by the chiral center at C2. The two protons on C3 (

and

) are chemically non-equivalent. They couple to each other (geminal coupling,

) and to the single proton on C2 (

, vicinal coupling,
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).

Predicted Chemical Shifts (DMSO-d6):

Position Proton Type

Chemical Shift
(

, ppm)

Multiplicity Integration

Amide 7.20 – 7.80
Broad Singlet

(x2)
2H

C2 4.60 – 4.90
Doublet of

Doublets (dd)
1H

C3 3.80 – 4.20
Multiplet (AB of

ABX)
2H

Note: The Amide protons often appear as two distinct broad humps in DMSO due to restricted

rotation around the C-N bond and hydrogen bonding.

NMR Shifts
The carbon spectrum is simpler, showing three distinct signals.

Carbon Environment
Shift (

, ppm)

C1
Carbonyl (

)
168.0 – 170.0

C2
Methine (

)
53.0 – 56.0

C3
Methylene (

)
44.0 – 47.0
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NMR Assignment Workflow
The following diagram illustrates the logic flow for assigning the ABX system in this molecule.

Start: 1H NMR Spectrum

Check 7.0-8.0 ppm
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Analyze 3.5-5.0 ppm
Region

Assign:
Ha/Hb (3.8-4.2)

Hx (4.6-4.9)

Confirm NH2

Is C2 Chiral? Identify ABX Pattern
(C3 protons non-equivalent)

Yes

Click to download full resolution via product page

Figure 1: Logic flow for assigning the diastereotopic protons in 2,3-dichloropropionamide.

Mass Spectrometry (MS)
The Chlorine Isotope Signature
The most definitive feature of 2,3-dichloropropionamide in Mass Spectrometry is the

molecular ion cluster. Chlorine exists as

(75.8%) and

(24.2%). With two chlorine atoms, the molecular ion (

) splits into a triad with relative intensities of approximately 9:6:1.

M+ (m/z 141): Contains

M+2 (m/z 143): Contains

M+4 (m/z 145): Contains

Fragmentation Pathway (EI - Electron Impact)
Upon ionization, the molecule undergoes characteristic cleavages.
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Fragment (m/z) Composition Loss/Mechanism

141/143/145
Molecular Ion (

)

125/127/129
Loss of

(16)

106/108 Loss of Cl (35)

44
Alpha-cleavage (Amide base

peak)

MS Interpretation Logic

Mass Spectrum
(EI Source)

Locate Molecular Ion Cluster
(m/z 141, 143, 145)

Check Intensity Ratio
(Approx 9:6:1)

Confirmed: 2 Chlorine Atoms

Matches

Analyze Fragments
(Look for m/z 44 - Amide)
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Figure 2: Decision tree for confirming dichloro-substitution via Mass Spectrometry.

Infrared Spectroscopy (IR)[1][4][5][11]
The IR spectrum confirms the functional groups.[3] The amide signals are strong and distinct,

while the C-Cl stretches appear in the fingerprint region.

Key Absorption Bands:

Wavenumber (

)
Assignment Description

3350 – 3180 Stretch
Doublet (Asym/Sym) typical of

primary amides.

1660 – 1690 Stretch
Amide I band.[4] Strong

intensity.

1600 – 1640 Bend Amide II band. Medium/Strong.

2950 – 3000 Stretch
Aliphatic C-H (weak compared

to amide).

600 – 800 Stretch
Strong bands in the fingerprint

region.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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